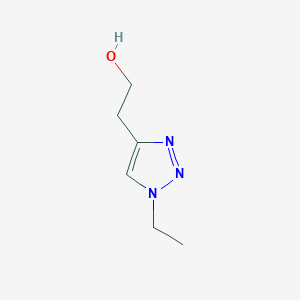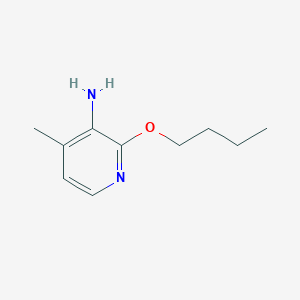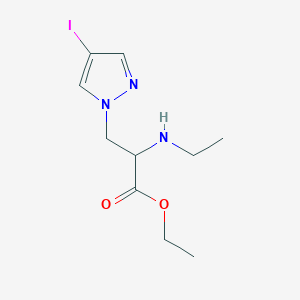
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol can be achieved through several methods. One common approach involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield . The reaction typically involves the use of an alkyne and an azide in the presence of a copper catalyst, resulting in the formation of the triazole ring.
Industrial Production Methods: Industrial production of 1,2,3-triazoles, including this compound, often employs continuous flow processes to enhance efficiency and scalability . These methods are designed to be environmentally benign and highly selective, ensuring the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The triazole ring is particularly reactive, allowing for the formation of a wide range of derivatives.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under basic conditions .
Major Products: The major products formed from these reactions include various substituted triazoles and pyrazoles, which have significant pharmacological and industrial applications .
Scientific Research Applications
2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, triazole derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents . The compound is also used in materials science for the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to biological targets . This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(1-Ethyl-1h-1,2,3-triazol-4-yl)ethan-1-ol include other 1,2,3-triazole derivatives, such as 2-(1-Propyl-1h-1,2,3-triazol-4-yl)ethan-1-ol and 2-(1-Butyl-1h-1,2,3-triazol-4-yl)ethan-1-ol .
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. The ethyl group at the 1-position of the triazole ring can affect the compound’s solubility and interaction with biological targets, making it distinct from other triazole derivatives .
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(1-ethyltriazol-4-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-2-9-5-6(3-4-10)7-8-9/h5,10H,2-4H2,1H3 |
InChI Key |
TVQGSKUHIRTCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=N1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13617893.png)


![[2-Methoxy-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B13617901.png)


![7-Methyl-2,6-dioxa-8-azaspiro[3.5]nonane](/img/structure/B13617927.png)

![1-[(3-Ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13617935.png)


